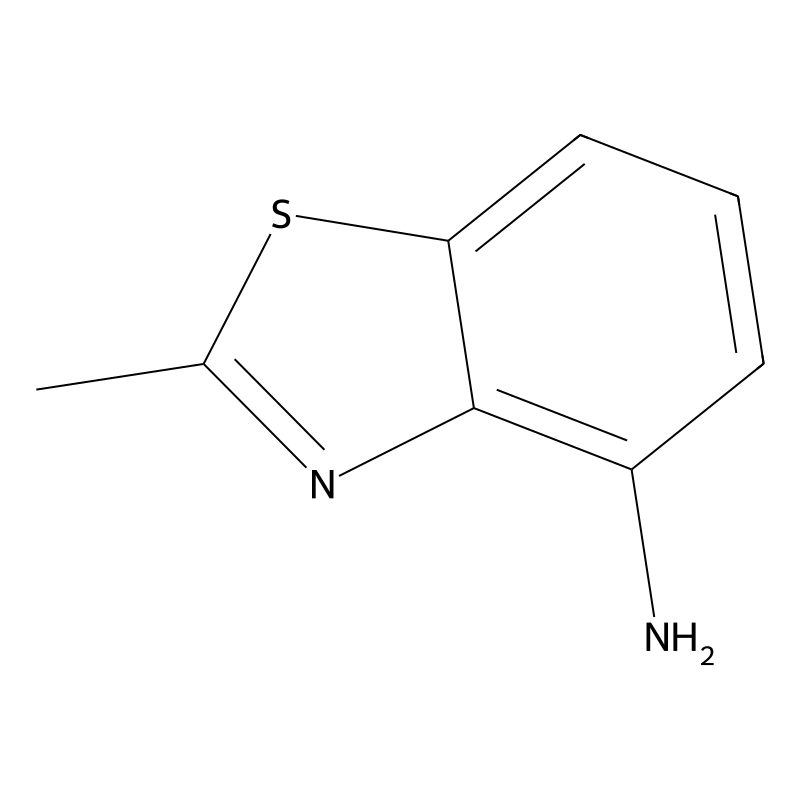

4-Amino-2-methylbenzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Degradation product of Dfulin pesticide:

4-Amino-2-methylbenzothiazole (CAS Number: 1477-42-5) is the major degradation product of the Dfulin pesticide, a broad-spectrum fungicide used in agriculture []. This means that when Dfulin breaks down in the environment, 4-Amino-2-methylbenzothiazole is one of the primary products formed [].

Adsorption studies with colloidal silver particles:

The adsorption of 4-Amino-2-methylbenzothiazole on colloidal silver particles has been investigated using a technique called surface-enhanced Raman scattering (SERS) []. SERS is a highly sensitive spectroscopic technique that can be used to study the interaction of molecules with metal surfaces []. This study aimed to understand how 4-Amino-2-methylbenzothiazole interacts with and binds to the surface of silver nanoparticles [].

4-Amino-2-methylbenzothiazole, also known as 2-amino-4-methylbenzothiazole, is a heterocyclic compound characterized by a benzothiazole ring fused with an amino group and a methyl group. Its molecular formula is , and it has a molecular weight of approximately 164.22 g/mol. The compound appears as a white powder and is known for its low solubility in water, with less than 1 mg/mL at 75°F .

- Acid-Base Reactions: As an amine, it can neutralize acids to form salts, releasing heat in the process .

- Nucleophilic Substitution: The amino group can act as a nucleophile, reacting with electrophiles.

- Condensation Reactions: It can react with aldehydes and ketones to form imines or related compounds.

Reactions involving 4-amino-2-methylbenzothiazole often generate heat and may produce hazardous byproducts such as hydrogen sulfide when interacting with strong acids .

Research indicates that 4-amino-2-methylbenzothiazole exhibits various biological activities. It has been studied for its potential as a local anesthetic and has applications in both human and veterinary medicine . Additionally, it shows promise in antimicrobial activity and may have implications in the treatment of certain diseases due to its ability to interact with biological systems.

The synthesis of 4-amino-2-methylbenzothiazole can be achieved through several methods:

- From o-Tolylthiourea: A process involves the reaction of o-tolylthiourea with chlorine, followed by treatment with sodium hydroxide .

- Three-component reactions: Utilizing o-iodoanilines or electron-rich aromatic amines with potassium sulfide and dimethyl sulfoxide can yield benzothiazoles efficiently .

- Iodine-catalyzed reactions: This method employs iodine to facilitate the synthesis of 2-aroylbenzothiazoles from 2-aminobenzenethiols and acetophenones under metal-free conditions .

4-Amino-2-methylbenzothiazole finds utility in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its biological activity.

- Agriculture: It is noted as a degradation product of certain pesticides, indicating its relevance in environmental studies .

- Material Science: Employed in surface modification processes, particularly involving colloidal silver particles for enhanced properties .

Interaction studies reveal that 4-amino-2-methylbenzothiazole can adsorb onto surfaces such as colloidal silver, impacting its chemical behavior and potential applications in catalysis or sensing technologies . Furthermore, the compound's interactions with various biological systems suggest avenues for therapeutic development.

Several compounds share structural similarities with 4-amino-2-methylbenzothiazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-2-methylbenzothiazole | Similar benzothiazole structure; amino group at position 5 | Exhibits different biological activities compared to 4-amino variant |

| Benzothiazole | Basic structure without amino groups | Lacks the functional groups that confer specific biological activities |

| 2-Aminobenzothiazole | Amino group at position 2 | Different reactivity profile due to amino positioning |

These compounds highlight the uniqueness of 4-amino-2-methylbenzothiazole, particularly its specific positioning of functional groups that influence its chemical reactivity and biological activity.